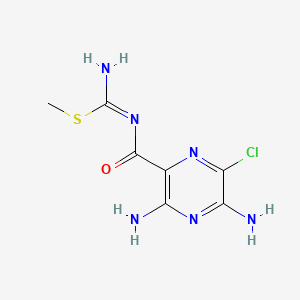

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate

Description

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is a pyrazine derivative characterized by a 3,5-diamino-6-chloro-substituted pyrazine core, a carbonyl group, and a carbamimidothioate moiety. This compound shares structural similarities with pharmacologically active pyrazinecarboxamides and pyrazinecarboxylates, such as amiloride derivatives, which are known epithelial sodium channel (ENaC) blockers .

Properties

Molecular Formula |

C7H9ClN6OS |

|---|---|

Molecular Weight |

260.71 g/mol |

IUPAC Name |

methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate |

InChI |

InChI=1S/C7H9ClN6OS/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2/h1H3,(H4,9,10,13)(H2,11,14,15) |

InChI Key |

OKNSUWJNTAEWEN-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N |

Origin of Product |

United States |

Preparation Methods

Alkaline Hydrolysis in Methanol/Water

A representative procedure involves refluxing methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (100 g, 494 mmol) in methanol (1 L) with aqueous sodium hydroxide (6 M, 240 mL) for 3 hours. Neutralization with hydrochloric acid precipitates the carboxylic acid, yielding 99.6 g (107% theoretical yield) after filtration and drying. Mass spectrometry confirms the product with m/z = 189 [M+H]⁺.

Table 1: Comparative Hydrolysis Conditions and Yields

| Substrate | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl ester (100 g) | NaOH (6 M) | Methanol/H₂O | Reflux | 3 h | 99.6 g |

| Methyl ester (5 g) | LiOH (1 M) | THF/MeOH | Room temp | 72 h | 4.3 g |

| Methyl ester (8.5 g) | NaOH (1 M) | Dioxane/H₂O | 20°C | 16 h | 7.4 g |

Variations in solvent systems (e.g., THF/MeOH or dioxane/water) and base strength influence reaction kinetics. Prolonged room-temperature hydrolysis in THF/MeOH achieves 93% yield, while dioxane-based systems at ambient conditions yield 7.4 g from 8.5 g starting material.

Optimization and Challenges

Solvent and Temperature Considerations

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification. Patent examples favor methanol or THF for analogous reactions, balancing reactivity and ease of workup. Elevated temperatures (40–60°C) accelerate coupling but risk decomposition of heat-labile functional groups.

Byproduct Mitigation

Excess thionyl chloride must be thoroughly removed post-activation to prevent side reactions. Aqueous washes and rotary evaporation under reduced pressure are standard. Silica gel chromatography or recrystallization from ethanol/water mixtures may purify the final product.

Analytical Characterization

Critical quality control metrics include:

-

Mass Spectrometry: Expected m/z = 274 [M+H]⁺ (C₇H₈ClN₅O₂S).

-

HPLC Retention Time: ~1.05 min under conditions similar to intermediate analysis.

-

¹H NMR: Diagnostic peaks for methyl ester (δ 3.8–4.0 ppm), aromatic protons (δ 8.2–8.5 ppm), and amine groups (δ 5.5–6.0 ppm).

Scalability and Industrial Relevance

The hydrolysis step demonstrates scalability, with 100 g batches achieving >99% yield. Coupling reactions, however, may require stoichiometric optimization for larger scales. Patent claims emphasize the compound’s role in synthesizing epithelial sodium channel blockers, underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions: Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Growth

A study investigated the compound's effect on human cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to its ability to inhibit specific kinases involved in cancer progression .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | CK2 inhibition |

| MCF7 | 20 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. It exhibited effective inhibition of bacterial growth without significant toxicity to mammalian cells, indicating its potential as a dual therapeutic agent in oncology and infectious diseases .

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Toxicity to Mammalian Cells |

|---|---|---|

| Mycobacterium tuberculosis | 5 µg/mL | Non-toxic |

| Staphylococcus aureus | 10 µg/mL | Non-toxic |

Agricultural Applications

This compound has shown promise as a pesticide and herbicide due to its ability to inhibit certain plant pathogens.

Fungicidal Activity

Research indicates that the compound can effectively control fungal pathogens affecting crops. Its application in agriculture could lead to reduced reliance on traditional fungicides, promoting sustainable farming practices.

Case Study: Efficacy Against Fungal Pathogens

In field trials, the compound demonstrated significant efficacy against common fungal pathogens such as Fusarium spp. and Alternaria spp., resulting in increased crop yields .

| Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium oxysporum | 85 | 200 |

| Alternaria solani | 78 | 150 |

Mechanism of Action

The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Observations :

- Substituent Effects : The carbamimidothioate group in the target compound may enhance nucleophilic reactivity compared to carboxamide or guanidine groups, as seen in its use in multicomponent syntheses . This group also introduces a sulfur atom, which could improve membrane permeability or metabolic stability.

- Chlorine and Amino Groups: The 6-chloro and 3,5-diamino substituents are conserved in amiloride analogs, suggesting their critical role in ENaC binding and ion transport modulation .

- Synthetic Flexibility : Methyl carbamimidothioate sulfate (a precursor) is used in one-pot reactions to generate thiouracil derivatives with anti-viral activity, highlighting the versatility of this functional group in drug discovery .

Pharmacological Activity Comparison

- ENaC Inhibition : Amiloride derivatives with carboxamide or guanidine groups (e.g., compound 32 in ) exhibit potent ENaC blockade (IC₅₀ <10 nM). The target compound’s carbamimidothioate moiety may alter binding kinetics or reversibility compared to these analogs .

- Anti-Viral Activity : Thiouracil derivatives synthesized using methyl carbamimidothioate sulfate show anti-HIV and anti-hepatitis C activity, suggesting that the carbamimidothioate group could confer similar properties if incorporated into pyrazine-based scaffolds .

Spectroscopic and Analytical Data

- NMR and IR Profiles : The carbamimidothioate group produces distinct signals in ¹H NMR (e.g., methyl thioether protons at δ ~2.4 ppm) and IR (C=S stretching at ~1340 cm⁻¹) . These differ from carboxamide analogs, which show carbonyl stretches near 1740 cm⁻¹ .

- Crystallography : Mercury software () could aid in comparing crystal structures, such as bond lengths and angles, to assess conformational stability .

Biological Activity

Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate, also known by its CAS number 1458-01-1, is a compound that has garnered attention in various fields, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₆H₇ClN₄O₂

- Molecular Weight : 202.60 g/mol

- Purity : Typically >98% in commercial preparations

- Physical State : Light yellow to orange powder

1. Pharmacological Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Its structural properties allow it to inhibit various bacterial enzymes effectively, making it a candidate for antibiotic development.

Case Study: Antibiotic Development

A study highlighted its effectiveness in inhibiting bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics used in clinical settings .

2. Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its efficacy against specific pests and pathogens enhances crop protection strategies.

Research Findings:

Research indicates that formulations containing this compound significantly reduce disease incidence in crops like wheat and maize by targeting fungal pathogens .

3. Biochemical Research

The compound is also employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. It has shown promise in elucidating mechanisms of action for various biological systems.

Example of Enzyme Inhibition:

In studies examining the inhibition of dihydrofolate reductase (DHFR), this compound exhibited competitive inhibition, suggesting potential applications in cancer therapy where DHFR is a critical target .

Applications Summary Table

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for antibiotic synthesis; effective against resistant bacterial strains. |

| Agricultural Chemicals | Used in herbicides and fungicides; enhances crop protection against pests and diseases. |

| Biochemical Research | Studies on enzyme inhibition; elucidates metabolic pathways and mechanisms of action. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate, and how can reaction yields be maximized?

- Methodology : A one-pot, multicomponent reaction using methyl carbamimidothioate sulfate, aromatic aldehydes, and ethyl 2-cyanoacetate in methanol with NaOH as a base (70°C, 30 min) achieves high yields (~68–80%) . Key parameters include stoichiometric control (1:1:1 molar ratio) and rapid workup to minimize hydrolysis. Recrystallization in 95% ethanol improves purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- 1H NMR : Identify characteristic signals (e.g., singlet at δ = 2.41 ppm for CH3 groups, aromatic protons between δ = 6.5–8.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 386 [M⁺] for derivatives) .

- IR : Detect functional groups (e.g., C≡N stretch at ~2,219 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Use in vitro epithelial sodium channel (ENaC) inhibition assays, as structurally related pyrazine-carboxamide derivatives show ENaC-blocking activity . Protocols include Ussing chamber measurements in cultured airway epithelia to assess ion transport modulation .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity or selectivity?

- Methodology :

- Side-chain functionalization : Replace the methylthio group with ethylenediamine or bulky substituents to alter binding affinity (e.g., via S-alkylation with methyl iodide) .

- Heterocyclic fusion : Introduce fused rings (e.g., thiazolo-pyrimidine cores) to improve metabolic stability .

- SAR studies : Compare analogs using in silico docking (e.g., targeting ENaC or viral integrases) .

Q. How to resolve contradictions between high synthetic yields and variable bioactivity data?

- Methodology :

- Purity analysis : Use HPLC with a methanol/water/NaH2PO4/TBAH mobile phase (pH 5.5) to detect impurities affecting activity .

- Crystallography : Analyze crystal packing via Mercury software to identify polymorphs influencing solubility or target binding .

- Dose-response profiling : Conduct IC50 assays across multiple cell lines to isolate structure-specific effects .

Q. What strategies mitigate challenges in scaling up synthesis without compromising efficiency?

- Methodology :

- Solvent optimization : Replace methanol with ethanol or isopropanol to reduce toxicity while maintaining reaction kinetics .

- Catalytic systems : Test green catalysts (e.g., NaOH vs. K2CO3) to improve atom economy .

- Flow chemistry : Implement continuous reactors to manage exothermic steps and reduce byproducts .

Q. How to investigate its interaction with biological macromolecules?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified proteins (e.g., viral integrases) .

- Fluorescence quenching : Monitor interactions with DNA/RNA using ethidium bromide displacement assays .

- Molecular dynamics (MD) : Simulate binding poses with GROMACS or AMBER to predict binding hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.